5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic core under mild conditions. The starting materials are simple and the reaction conditions are operationally straightforward, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism by which 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:
2,5-diazabicyclo[2.2.1]heptane: Used as a chiral ligand in catalysis.
7-oxabicyclo[2.2.1]heptane: Known for its enhanced antiplasmodial activity.
Uniqueness
What sets 5-(1-benzoylpiperidine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane apart is its specific combination of functional groups and the presence of a sulfur atom in the bicyclic structure. This unique arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-17(13-4-2-1-3-5-13)19-8-6-14(7-9-19)18(22)20-11-16-10-15(20)12-23-16/h1-5,14-16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPHLJLTAGHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC3CC2CS3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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